molecular formula C16H14BrClN2O3 B12058141 N'-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 444049-40-5

N'-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12058141
CAS No.: 444049-40-5
M. Wt: 397.6 g/mol
InChI Key: XRQJPBFGDTYVJJ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or quinones, while reduction could produce hydrazines or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and drug development.

    Industry: It might find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide would depend on its specific biological or chemical activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide: can be compared with other hydrazide derivatives such as:

Uniqueness

The uniqueness of N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine and methoxy groups on the benzylidene moiety, along with the chlorophenoxy group, can impart distinct properties compared to other similar compounds.

Properties

CAS No.

444049-40-5

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-22-14-7-6-12(17)8-11(14)9-19-20-16(21)10-23-15-5-3-2-4-13(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

XRQJPBFGDTYVJJ-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.